N-(3-Chlorophenyl)pyrrolidin-1-amine
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Overview
Description
N-(3-Chlorophenyl)pyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)pyrrolidin-1-amine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)pyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH, NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)pyrrolidin-1-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted phenyl)pyrrolidin-1-amine derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)pyrrolidin-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)pyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)pyrrolidin-1-amine
- N-(2-Chlorophenyl)pyrrolidin-1-amine
- N-(3-Fluorophenyl)pyrrolidin-1-amine
- N-(3-Bromophenyl)pyrrolidin-1-amine
Uniqueness
N-(3-Chlorophenyl)pyrrolidin-1-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-chlorophenyl group provides distinct steric and electronic properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
189185-44-2 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)pyrrolidin-1-amine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-5-10(8-9)12-13-6-1-2-7-13/h3-5,8,12H,1-2,6-7H2 |
InChI Key |
VRDAUTTUDRCLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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